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molecular formula C10H19NO2 B8301204 N-tert-Butyl-3,3-dimethyl-2-oxobutanamide CAS No. 69635-32-1

N-tert-Butyl-3,3-dimethyl-2-oxobutanamide

Cat. No. B8301204
M. Wt: 185.26 g/mol
InChI Key: JUXCNSQRTAVSNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224226

Procedure details

There were present in a stirrer apparatus protected against moisture 111 grams (1.0 mole) of pivaloyl cyanide, 150 grams (1.5 moles) of concentrated sulfuric acid and 150 ml of glacial acetic acid and there were led in during one hour under stirring at 0°-5° C.112 grams (2.0 moles) of isobutylene. Then the mixture was warmed up to room temperature and stirred further for 4 hours. Then the mixture was poured on 500 grams of ice and after thorough stirring the precipitated amide was filtered off with suction. After the drying in the vacuum drying cabinet, there were isolated 161 grams of analytically pure trimethyl pyruvic acid-N-t-butylamide which corresponds to a yield of 87% based on the acyl cyanide employed. The amide has a melting point of 65° C.
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Four
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([C:7]#[N:8])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].S(=O)(=O)(O)[OH:10].[CH3:14][C:15](=[CH2:17])[CH3:16]>C(O)(=O)C>[C:15]([NH:8][C:7](=[O:10])[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])=[O:6])([CH3:16])([CH3:14])[CH3:17]

Inputs

Step One
Name
Quantity
111 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)C#N
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
112 g
Type
reactant
Smiles
CC(C)=C
Step Four
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Five
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at 0°-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
There were present in a stirrer
CUSTOM
Type
CUSTOM
Details
were led in during one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred further for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
After the drying in the vacuum drying cabinet

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(C(=O)C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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